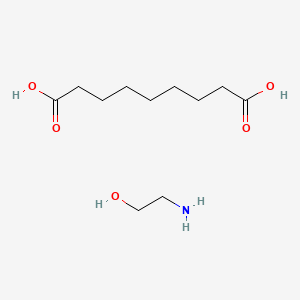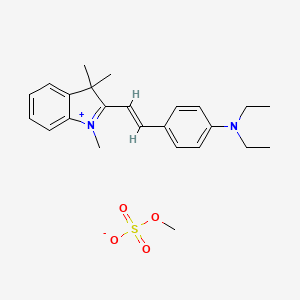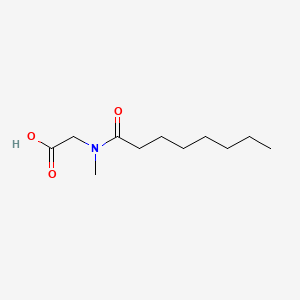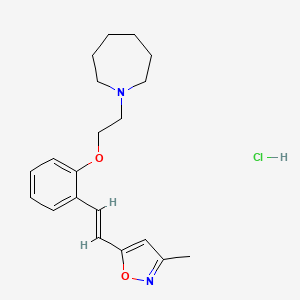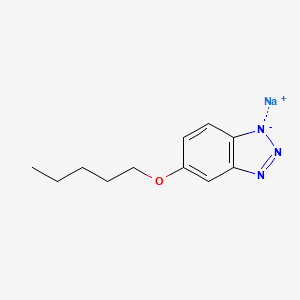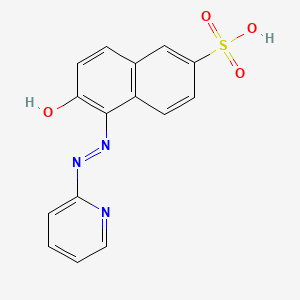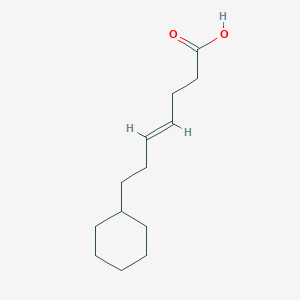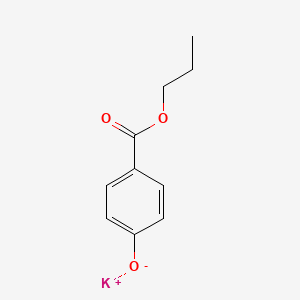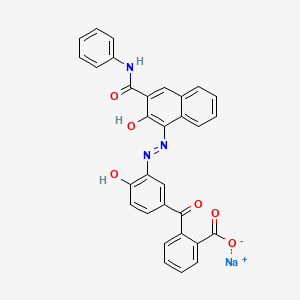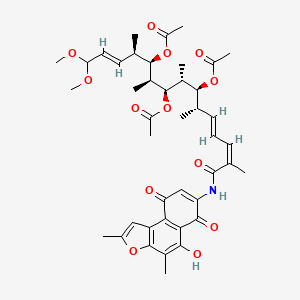
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S is a complex organic compound with a molecular formula of C40H47NO12 and a molecular weight of 733.8 g/mol . This compound is a derivative of rifamycin, a well-known antibiotic used primarily to treat bacterial infections, including tuberculosis and leprosy.
Análisis De Reacciones Químicas
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of rifamycin derivatives.
Biology: It is used in studies to understand the biological activity and mechanism of action of rifamycin antibiotics.
Medicine: It is investigated for its potential therapeutic effects against bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It may be used in the development of new antibiotics and other pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S involves inhibiting bacterial RNA synthesis by binding to the beta subunit of RNA polymerase. This binding prevents the elongation of the RNA chain, thereby inhibiting bacterial growth and replication . The molecular targets and pathways involved include the RNA polymerase enzyme and the transcription process in bacteria.
Comparación Con Compuestos Similares
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S is unique among rifamycin derivatives due to its specific structural modifications, which may confer different biological activities and pharmacokinetic properties. Similar compounds include:
Rifamycin B: Another rifamycin derivative with similar antibiotic properties.
Rifampicin: A widely used antibiotic for treating tuberculosis and leprosy.
Rifabutin: An antibiotic used to treat mycobacterial infections.
These compounds share a common core structure but differ in their functional groups and specific modifications, which can affect their efficacy, spectrum of activity, and pharmacokinetics.
Propiedades
Número CAS |
172097-91-5 |
|---|---|
Fórmula molecular |
C42H53NO13 |
Peso molecular |
779.9 g/mol |
Nombre IUPAC |
[(2Z,4E,6S,7S,8R,9R,10S,11R,12R,13E)-9,11-diacetyloxy-1-[(5-hydroxy-2,4-dimethyl-6,9-dioxobenzo[e][1]benzofuran-7-yl)amino]-15,15-dimethoxy-2,6,8,10,12-pentamethyl-1-oxopentadeca-2,4,13-trien-7-yl] acetate |
InChI |
InChI=1S/C42H53NO13/c1-20(38(54-27(8)44)25(6)40(56-29(10)46)26(7)39(55-28(9)45)21(2)16-17-33(51-11)52-12)14-13-15-22(3)42(50)43-31-19-32(47)34-30-18-23(4)53-41(30)24(5)36(48)35(34)37(31)49/h13-21,25-26,33,38-40,48H,1-12H3,(H,43,50)/b14-13+,17-16+,22-15-/t20-,21+,25+,26-,38-,39+,40+/m0/s1 |
Clave InChI |
XSQSOUIVSQQXKE-GZAOQJLCSA-N |
SMILES isomérico |
CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)/C=C/C(OC)OC)OC(=O)C)OC(=O)C)OC(=O)C)/C)O)C |
SMILES canónico |
CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C=CC(OC)OC)OC(=O)C)OC(=O)C)OC(=O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


